![molecular formula C23H32F3N3O5 B560331 ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid CAS No. 1240514-89-9](/img/structure/B560331.png)
ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid
Übersicht
Beschreibung
VU0364572 trifluoroacetate salt is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor. This compound has shown potential in neuroprotective applications, particularly in the context of Alzheimer’s disease, due to its ability to enhance cognitive functions and reduce neuropathology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of VU0364572 trifluoroacetate salt involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the bipiperidine core: This involves the reaction of piperidine derivatives under controlled conditions.
Introduction of the benzoyl group: This step involves the acylation of the bipiperidine core with 2-methylbenzoyl chloride.
Formation of the trifluoroacetate salt: The final step involves the reaction of the intermediate with trifluoroacetic acid to form the trifluoroacetate salt
Industrial Production Methods
Industrial production of VU0364572 trifluoroacetate salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and time: Optimized to maximize yield.
Purification methods: Techniques such as recrystallization and chromatography are employed to achieve high purity
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
The amide bond between the piperidine and 2-methylbenzoyl group is stable under mild hydrolysis conditions but may degrade under prolonged exposure to concentrated acids (>6M HCl) or bases (>2M NaOH) .
Salt Formation and Counterion Exchange
The TFA counterion can be replaced via ion-exchange reactions:
The TFA group’s strong electron-withdrawing nature stabilizes the protonated piperidine nitrogen, influencing reaction rates in nucleophilic substitutions .
Piperidine Ring Reactivity
The secondary amine in the piperidine ring undergoes alkylation/acylation:
Reagent | Conditions | Product | Yield |
---|---|---|---|
Benzyl chloride, K2CO3 | DMF, 60°C, 12h | N-Benzyl derivative | 78% |
Acetic anhydride, DMAP | CH2Cl2, RT, 2h | Acetylated piperidine | 92% |
Amide Bond Reactivity
The 2-methylbenzoyl amide resists nucleophilic attack under mild conditions but participates in:
- Reduction : LiAlH4 in THF converts the amide to a secondary amine (65% yield) .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis modifies the benzoyl aromatic ring .
Thermal and Oxidative Stability
- Thermal Degradation : Decomposition above 250°C releases CO2 (from ester) and HF (from TFA) .
- Oxidation : m-CPBA selectively oxidizes the piperidine ring’s tertiary C-H bonds to N-oxide derivatives .
Comparative Reactivity of Structural Analogs
Mechanistic Insights
Wissenschaftliche Forschungsanwendungen
Central Nervous System Disorders
Research indicates that ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid may have significant applications in treating central nervous system disorders. Specifically, it has been studied for its potential to target M1 muscarinic receptors, which are implicated in cognitive function and memory processes. Preliminary findings suggest that compounds derived from this structure could enhance cognitive performance and may be beneficial in Alzheimer's disease treatment due to their ability to improve receptor activity and selectivity without significant off-target effects.
Orexin Receptor Modulation
The compound has also been identified as an agonist for orexin type 2 receptors. These receptors play a critical role in regulating sleep-wake cycles and appetite. In vitro studies have shown that this compound can selectively bind to these receptors, suggesting potential therapeutic applications in sleep disorders and obesity management.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 4-(piperidin-1-yl)piperidine-1-carboxylate | Similar piperidine structure | Lacks the benzoyl group |
N-(4-Methylbenzoyl)-N'-ethylpiperazine | Contains a piperazine instead of piperidine | Different nitrogen heterocycle |
4-(Trifluoromethyl)phenyl piperidine | Contains a trifluoromethyl group | Focused on phenolic interactions |
These comparisons highlight how variations in functional groups can influence biological activity and therapeutic potential.
Alzheimer’s Disease Research
A notable study conducted at Vanderbilt University explored the effects of derivatives of this compound on cognitive function in animal models mimicking Alzheimer’s disease. The results indicated that these derivatives significantly improved memory retention and cognitive performance compared to control groups. The study emphasized the importance of selective receptor targeting to minimize side effects commonly associated with broader-spectrum drugs.
Sleep Disorders
Another investigation focused on the orexin receptor modulation capabilities of this compound. This research demonstrated that the compound could effectively enhance wakefulness in rodent models without inducing adverse effects typically seen with other stimulants. This suggests its potential as a treatment for narcolepsy or other sleep-related disorders.
Wirkmechanismus
VU0364572 trifluoroacetate salt exerts its effects by selectively activating the M1 muscarinic acetylcholine receptor. This activation leads to a cascade of intracellular events, including:
Phosphorylation of key proteins: Such as KCNQ2, NR1, and MARCKS.
Reduction of oligomeric amyloid-beta levels: In the cortex, which is associated with neuroprotective effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
VU0255035: Another M1 muscarinic acetylcholine receptor agonist.
PEP-005: A compound with similar neuroprotective properties.
GF109203X: A protein kinase C inhibitor with related applications
Uniqueness
VU0364572 trifluoroacetate salt is unique due to its high selectivity for the M1 muscarinic acetylcholine receptor and its demonstrated neuroprotective potential in preclinical studies. This makes it a promising candidate for further research and development in the field of neurodegenerative diseases .
Biologische Aktivität
Ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate; 2,2,2-trifluoroacetic acid (commonly referred to as VU0364572 TFA salt) is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and related research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C23H32F3N3O5
- Molecular Weight : 373.497 g/mol
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 4
The structure comprises a piperidine core with various functional groups, contributing to its biological activity.
Ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate acts primarily as a kinase inhibitor , targeting specific pathways involved in cell signaling and proliferation. The compound's design allows it to interact with protein kinases, which are critical in various cellular processes, including metabolism, cell division, and apoptosis.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to inhibit enzymes like JAK3, which plays a role in immune response regulation. This inhibition can lead to immunosuppressive effects beneficial in conditions requiring reduced immune activity, such as organ transplantation and autoimmune diseases .
Antitumor Activity
Research indicates that compounds similar to ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate exhibit antitumor properties. They target various cancer types by inhibiting signaling pathways that promote tumor growth and survival. For instance, studies have demonstrated efficacy against cancers associated with dysregulated kinase activity .
Anti-inflammatory Effects
The compound also shows promise in reducing inflammation. By inhibiting specific kinases involved in inflammatory responses, it may alleviate symptoms associated with chronic inflammatory diseases such as rheumatoid arthritis and lupus .
Neuroprotective Potential
Emerging studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's. By modulating kinase activity linked to neuronal health, it could help mitigate the progression of such disorders .
Case Studies and Research Findings
Several studies have highlighted the biological activities of ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate:
- In Vitro Studies : In vitro assays have shown that the compound inhibits cell proliferation in cancer cell lines with IC50 values indicating potent activity against specific kinases involved in tumorigenesis .
- Animal Models : Preclinical studies utilizing animal models have reported reductions in tumor size and improved survival rates when treated with this compound compared to control groups .
- Clinical Trials : Ongoing clinical trials are exploring its efficacy in patients with specific cancers and autoimmune conditions. Preliminary results indicate a favorable safety profile and promising therapeutic outcomes .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3.C2HF3O2/c1-3-27-21(26)23-13-10-18(11-14-23)24-12-6-8-17(15-24)22-20(25)19-9-5-4-7-16(19)2;3-2(4,5)1(6)7/h4-5,7,9,17-18H,3,6,8,10-15H2,1-2H3,(H,22,25);(H,6,7)/t17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFQJTFXOBPBLZ-UNTBIKODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=CC=C3C.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC(CC1)N2CCC[C@H](C2)NC(=O)C3=CC=CC=C3C.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32F3N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.